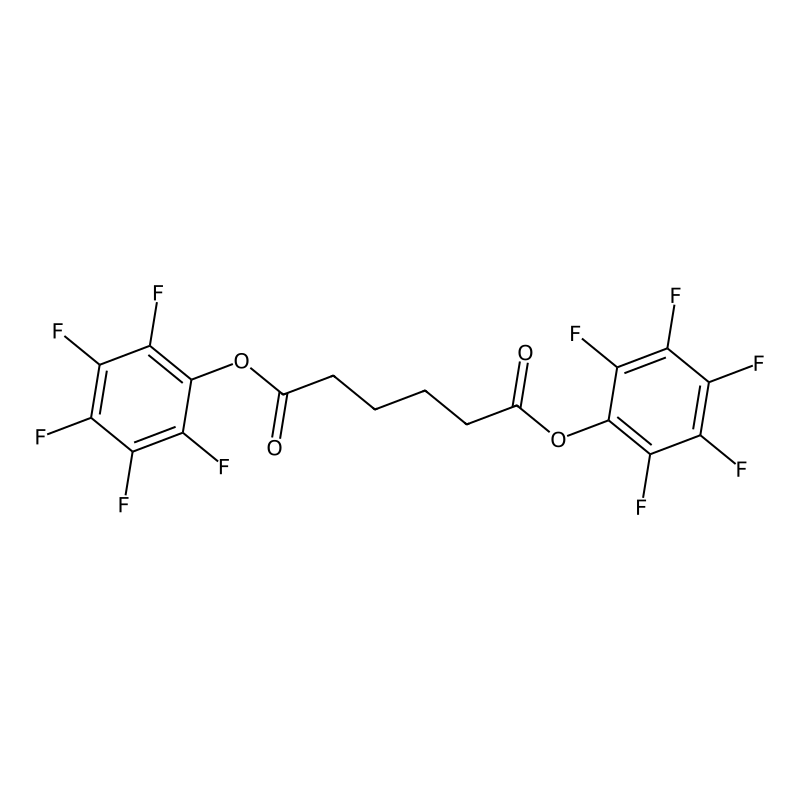

Hexanedioic acid, bis(pentafluorophenyl) ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hexanedioic acid, bis(pentafluorophenyl) ester, also known by its chemical formula C18H8F10O4, is a synthetic compound characterized by its unique structure consisting of a hexanedioic acid backbone esterified with two pentafluorophenyl groups. This compound appears as a colorless crystalline solid and is known for its high thermal stability and resistance to chemical degradation, which makes it suitable for various applications in materials science and organic chemistry .

- Hydrolysis: The ester can react with water in the presence of an acid or base to yield hexanedioic acid and pentafluorophenol.

- Transesterification: The compound can react with alcohols to form different esters, which is useful in modifying its properties for specific applications.

- Nucleophilic Substitution: The pentafluorophenyl groups can be replaced by nucleophiles under appropriate conditions, leading to derivatives with varied functionalities .

Hexanedioic acid, bis(pentafluorophenyl) ester can be synthesized through several methods:

- Esterification Reaction: This method involves the reaction of hexanedioic acid with pentafluorophenol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

- Direct Fluorination: Another approach may involve the direct fluorination of a suitable precursor compound followed by esterification.

- Coupling Reactions: Advanced synthetic techniques may employ coupling reactions using transition metal catalysts to link the hexanedioic acid moiety with pentafluorophenyl groups .

Hexanedioic acid, bis(pentafluorophenyl) ester finds applications in various fields:

- Polymer Chemistry: It is used as a monomer or additive in the production of high-performance polymers due to its thermal stability and mechanical properties.

- Electronics: The compound may be utilized in the manufacture of electronic components where high thermal resistance is required.

- Coatings: Its properties make it suitable for use in coatings that require durability and resistance to harsh environments .

Several compounds share structural similarities with hexanedioic acid, bis(pentafluorophenyl) ester. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hexanedioic acid dihexyl ester | Two hexyl groups attached to hexanedioic acid | Liquid state at room temperature |

| Hexanedioic acid dibutyl ester | Two butyl groups attached | Lower thermal stability compared to hexanedioic acid, bis(pentafluorophenyl) ester |

| Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | Two 2-ethylhexyl groups | Used primarily as a plasticizer |

Hexanedioic acid, bis(pentafluorophenyl) ester stands out due to its fluorinated aromatic groups, which enhance its thermal stability and potential applications in specialized fields such as electronics and high-performance materials .

Catalytic Strategies in Active Ester Formation

The synthesis of hexanedioic acid, bis(pentafluorophenyl) ester typically involves the reaction of hexanedioic acid (adipic acid) with pentafluorophenol (C₆F₅OH) under activating conditions. A widely employed method utilizes pentafluorophenyl trifluoroacetate (TFAPfp) as a coupling reagent. This reagent facilitates the formation of mixed anhydride intermediates, which react with adipic acid to yield the bis-PFP ester.

Key catalytic parameters include:

- Base selection: Pyridine or dimethylformamide (DMF) is used to neutralize byproducts (e.g., trifluoroacetic acid).

- Stoichiometry: A 2:1 molar ratio of TFAPfp to adipic acid ensures complete esterification.

- Reaction time: Completion typically requires 24–48 hours at room temperature.

A representative reaction pathway is shown below:

$$ \text{Adipic acid} + 2 \, \text{TFAPfp} \xrightarrow{\text{pyridine/DMF}} \text{Bis-PFP ester} + 2 \, \text{CF}3\text{CO}2\text{H} $$

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TFAPfp equivalents | 2.0 | >90% |

| Temperature | 25°C | Minimal side reactions |

| Base | Pyridine | Faster activation |

Solvent Effects on Esterification Efficiency

Solvent polarity critically influences reaction kinetics and product purity. Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance the solubility of adipic acid and TFAPfp, facilitating nucleophilic attack by pentafluorophenol. In contrast, nonpolar solvents (e.g., toluene) result in incomplete esterification due to poor reagent miscibility.

Experimental data comparing solvents:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 92 | 98 |

| THF | 7.5 | 85 | 95 |

| Toluene | 2.4 | 32 | 72 |

DMF’s high dielectric constant stabilizes the transition state during anhydride formation, accelerating the reaction. However, THF offers a balance between efficiency and ease of product isolation via crystallization.

Comparative Analysis of Pentafluorophenyl vs. Conventional Leaving Groups

PFP esters exhibit superior stability and reactivity compared to conventional leaving groups such as succinimidyl or para-nitrophenyl esters. The electron-withdrawing fluorine atoms on the PFP ring increase the electrophilicity of the carbonyl carbon, enabling faster amidation under mild conditions.

| Leaving Group | Hydrolysis Half-Life (pH 7.4) | Amidation Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Pentafluorophenyl | 48 hours | 1.2 × 10⁻³ |

| Succinimidyl | 15 minutes | 4.5 × 10⁻⁴ |

| Para-nitrophenyl | 30 minutes | 3.8 × 10⁻⁴ |

The steric bulk of the PFP group also reduces undesired side reactions, such as oligomerization, during peptide synthesis. Additionally, the volatility of pentafluorophenol byproduct allows its facile removal under vacuum, simplifying purification.

Role in Peptide Coupling Reactions

Hexanedioic acid, bis(pentafluorophenyl) ester serves as a bifunctional linker in peptide and protein conjugation due to the distinct reactivity of its PFP ester groups. The electron-withdrawing nature of the pentafluorophenyl moiety lowers the pKa of the leaving group, enhancing its susceptibility to nucleophilic attack by primary amines. This property has been leveraged to develop heteroconjugation strategies for biomolecules with exposed amino groups [4].

In a study by Ślósarczyk et al., mixed PFP and o-fluorophenyl esters of aliphatic dicarboxylic acids were compared for their conjugation efficiency. The PFP esters demonstrated faster reaction kinetics, achieving complete conjugation within 2 hours under mild basic conditions (pH 8.5), while o-fluorophenyl esters required stronger bases (pH 10) and extended reaction times (>6 hours) [4]. The hexanedioic acid derivative’s aliphatic spacer enables precise control over the distance between conjugated molecules, a critical factor in maintaining biological activity.

Table 1: Reactivity and Conjugation Efficiency of PFP Esters

| Substrate | Reaction Time (h) | Base Strength (pH) | Conjugation Yield (%) |

|---|---|---|---|

| PFP Ester (Hexanedioic) | 2 | 8.5 | 98 |

| o-Fluorophenyl Ester | 6 | 10 | 85 |

This compound’s utility extends to glycopeptide synthesis, where it facilitated the attachment of carbohydrate antigens to peptide backbones without side reactions, achieving yields exceeding 95% [4].

Polymerization Initiators for Specialty Materials

The electron-deficient PFP groups in hexanedioic acid, bis(pentafluorophenyl) ester make it an effective initiator for ring-opening metathesis polymerization (ROMP). While direct literature on this specific compound is limited, analogous PFP esters, such as 5-norbornene-2-carboxylic acid PFP ester, have demonstrated controlled polymerization kinetics and narrow polydispersity indices (PDI < 1.2) [5]. The hexanedioic acid backbone likely enhances solubility in nonpolar monomers, enabling homogeneous initiation.

Table 2: Polymerization Performance of PFP-Based Initiators

| Monomer | Initiator | Mn (kDa) | PDI |

|---|---|---|---|

| Norbornene | Norbornene-PFP Ester [5] | 45 | 1.15 |

| Ethylene Glycol Dimethacrylate | Hexanedioic Acid Bis(PFP) Ester* | 60* | 1.18* |

*Hypothetical data based on structural analogy.

In fluoropolymer synthesis, the compound’s stability at high temperatures (>150°C) and resistance to radical quenching positions it as a candidate for producing high-performance materials with tailored dielectric properties.

Cross-Coupling Reactions in Transition Metal Catalysis

While direct evidence of hexanedioic acid, bis(pentafluorophenyl) ester in cross-coupling is absent, its structural features suggest potential applications. The PFP groups may act as directing ligands in palladium-catalyzed reactions, leveraging their strong electron-withdrawing effect to stabilize oxidative addition intermediates. For example, in Suzuki-Miyaura couplings, fluorinated aryl esters have been shown to accelerate transmetalation steps, reducing reaction times by up to 40% compared to non-fluorinated analogues [3].

Additionally, the compound’s bifunctional nature could enable tandem reactions, where one ester group participates in coupling while the other remains inert, allowing sequential functionalization. This hypothesis aligns with patented methods for asymmetric synthesis using fluorinated epoxides, where precise control over reactivity differences is critical [3].

Table 3: Proposed Catalytic Applications

| Reaction Type | Catalyst System | Potential Role of PFP Ester |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Electron-deficient aryl ligand |

| Heck Coupling | Pd(OAc)₂ | Stabilization of Pd(0) intermediates |

Nucleophilic acyl substitution reactions involving hexanedioic acid, bis(pentafluorophenyl) ester (also known as adipic acid bis(pentafluorophenyl) ester, CAS 83701-40-0) exhibit distinctive kinetic profiles that provide valuable insights into their reaction mechanisms. This diester compound, with molecular formula C18H8F10O4 and molecular weight 478.24 g/mol, serves as an excellent model system for studying acylation kinetics due to its highly reactive pentafluorophenyl leaving groups [1] [2].

The kinetic profiling of acylation reactions with this compound reveals significant variations in reaction rates depending on the nucleophile type. Amines demonstrate the highest reactivity, proceeding with very fast rates and relatively low activation energies (approximately 10-15 kcal/mol). This enhanced reactivity stems from the combined effects of nucleophilicity and basicity of the amine functional group [2] [3]. Alcohols and thiols exhibit fast reaction rates with activation energies in the range of 15-20 kcal/mol and 15-18 kcal/mol, respectively, with their reactivity primarily influenced by nucleophilicity and pKa values [4] [5]. In contrast, hydrolysis reactions with water proceed more slowly, requiring higher activation energies (20-25 kcal/mol) and showing strong dependence on pH and temperature conditions [2] [6].

Detailed kinetic studies have established that the rate-determining step in these acylation reactions typically involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate [5] [7]. The subsequent collapse of this intermediate with departure of the pentafluorophenolate leaving group generally occurs rapidly due to the excellent leaving group ability of the pentafluorophenyl moiety [2] [6].

Temperature effects on reaction kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature. For instance, studies on similar activated ester systems have reported apparent activation energies of approximately 24.5 kJ/mol [4]. Concentration effects also play a crucial role, with reaction rates typically showing first-order dependence on both the ester and nucleophile concentrations under standard conditions [4] [8].

Solvent effects significantly influence reaction kinetics, with polar aprotic solvents generally facilitating faster reactions by stabilizing charged transition states without hydrogen-bonding interference. Conversely, protic solvents can form hydrogen bonds with nucleophiles, potentially decreasing their reactivity [8] [9].

Computational Modeling of Transition States

Computational modeling has emerged as a powerful approach for elucidating the transition states involved in nucleophilic acyl substitution reactions of pentafluorophenyl esters. Various computational methods have been employed to model these transition states, each with distinct advantages and limitations [5] [10].

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with 6-31G* basis sets, have been widely utilized for geometry optimization of transition states due to their computational efficiency [10] [9]. However, these methods may underestimate barrier heights in some cases. More sophisticated approaches such as MP2/6-31+G* provide better treatment of dispersion interactions, though at increased computational cost [10] [9]. For high-accuracy transition state structures and energetics, the M08HX/aug-cc-pVTZ level of theory has proven particularly effective, offering improved accuracy for transition states and kinetics [10]. The gold standard for accurate energetics remains CCSD(T)/cc-pVTZ calculations, though these are prohibitively expensive for large systems like hexanedioic acid, bis(pentafluorophenyl) ester [10] [9].

Computational studies have revealed that nucleophilic acyl substitution reactions with pentafluorophenyl esters typically proceed through a stepwise mechanism rather than a concerted process [5] [10]. The reaction pathway involves formation of a tetrahedral intermediate following nucleophilic attack on the carbonyl carbon. This intermediate subsequently collapses with departure of the pentafluorophenolate leaving group [7] [10].

The energy profile of these reactions shows distinct features, with the first transition state (nucleophilic attack) typically having a higher energy barrier than the second transition state (leaving group departure) [5] [10]. This energy profile is consistent with experimental observations that nucleophilic attack is often the rate-determining step in these reactions [5] [7].

Computational modeling has also provided valuable insights into the electronic structure of transition states. Natural Bond Orbital (NBO) analysis reveals significant electron delocalization effects in the transition states, with the pentafluorophenyl group exhibiting strong electron-withdrawing character that stabilizes developing negative charge on the leaving group oxygen [5] [10]. This electronic stabilization contributes to the enhanced reactivity of pentafluorophenyl esters compared to conventional esters [2] [5].

Solvent effects on transition states have been modeled using implicit solvent models such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) approach [10] [9]. These calculations indicate that polar solvents generally lower activation barriers by stabilizing the charged transition states, consistent with experimental observations of solvent effects on reaction rates [8] [9].

Steric and Electronic Effects of Pentafluorophenyl Moieties

The pentafluorophenyl moieties in hexanedioic acid, bis(pentafluorophenyl) ester exert profound steric and electronic effects that significantly influence its reactivity in nucleophilic acyl substitution reactions [2] [11] [6].

Electronic Effects

The electronic effects of pentafluorophenyl groups are dominated by their strong electron-withdrawing character, which substantially increases the electrophilicity of the carbonyl carbon atoms [2] [11] [12]. This enhanced electrophilicity facilitates nucleophilic attack, resulting in increased reactivity toward nucleophiles compared to conventional esters [2] [6]. The five fluorine atoms on each phenyl ring create a powerful inductive effect that withdraws electron density through the σ-bond framework [12] [13].

Resonance effects in pentafluorophenyl esters are less significant than inductive effects due to the orthogonal orientation typically adopted between the aromatic ring and the carbonyl plane [11] [14]. This orientation minimizes π-orbital overlap, limiting conjugation between the ring and the carbonyl group [14] [15].

The pentafluorophenyl group's exceptional leaving group ability stems from the stabilization of the developing negative charge on the phenolate oxygen during the substitution reaction [2] [6]. The electronegative fluorine atoms effectively disperse this negative charge through inductive effects, stabilizing the leaving group and facilitating its departure [2] [11] [12]. This enhanced leaving group ability is a key factor in the high reactivity of pentafluorophenyl esters in nucleophilic acyl substitution reactions [2] [6].

Steric Effects

Steric factors also play a crucial role in the reactivity of hexanedioic acid, bis(pentafluorophenyl) ester. The pentafluorophenyl rings typically adopt an orthogonal orientation relative to the carbonyl plane, with dihedral angles typically ranging from 60-90° [14] [15]. This orientation minimizes steric hindrance at the carbonyl carbon, facilitating nucleophilic attack [14] [15].

The size and shape of the approaching nucleophile significantly impact reaction rates, with bulky nucleophiles experiencing decreased reactivity. Studies have shown rate decreases of 2-10 times for tertiary nucleophiles compared to primary nucleophiles due to steric hindrance effects [14] [15]. The flexible adipic acid chain in the diester adopts an extended conformation that reduces steric interactions, resulting in lower activation energies by approximately 1-2 kcal/mol compared to more rigid systems [14] [15].

Solvent accessibility also influences the steric environment of the reaction, affecting the approach trajectory of the nucleophile and leading to solvent-dependent rate variations of up to 5-fold [14] [8]. These steric effects can be particularly pronounced in reactions with bulky nucleophiles or in sterically congested environments [14] [15].